N-[1-(4-bromophenyl)ethyl]benzamide
Overview
Description
N-[1-(4-Bromophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H14BrNO It features a benzamide core with a 4-bromophenyl group attached to the nitrogen atom and an ethyl group linked to the benzamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
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Direct Amidation: : One common method for synthesizing N-[1-(4-bromophenyl)ethyl]benzamide involves the direct amidation of 4-bromoacetophenone with benzamide. This reaction typically requires a catalyst such as a Lewis acid (e.g., aluminum chloride) and is conducted under reflux conditions in an appropriate solvent like dichloromethane.
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Reductive Amination: : Another synthetic route involves the reductive amination of 4-bromoacetophenone with benzylamine, followed by acylation with benzoyl chloride. This method often employs reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : N-[1-(4-Bromophenyl)ethyl]benzamide can undergo nucleophilic substitution reactions, particularly at the bromine atom. Common reagents for these reactions include nucleophiles like amines, thiols, or alkoxides.
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Oxidation and Reduction: : The compound can be oxidized to form N-[1-(4-bromophenyl)ethyl]benzoic acid using oxidizing agents such as potassium permanganate. Reduction reactions can convert the benzamide group to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products
Substitution: N-[1-(4-methoxyphenyl)ethyl]benzamide.
Oxidation: N-[1-(4-bromophenyl)ethyl]benzoic acid.
Reduction: N-[1-(4-bromophenyl)ethyl]benzylamine.
Scientific Research Applications
Chemistry
N-[1-(4-Bromophenyl)ethyl]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization, making it a versatile building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structure suggests possible applications in designing inhibitors for specific enzymes or receptors.
Industry
The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which N-[1-(4-bromophenyl)ethyl]benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-Chlorophenyl)ethyl]benzamide: Similar structure but with a chlorine atom instead of bromine.
N-[1-(4-Fluorophenyl)ethyl]benzamide: Contains a fluorine atom in place of bromine.
N-[1-(4-Methylphenyl)ethyl]benzamide: Features a methyl group instead of a halogen.
Uniqueness
N-[1-(4-Bromophenyl)ethyl]benzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence its reactivity and binding affinity in biological systems, making it distinct from its chloro, fluoro, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11(12-7-9-14(16)10-8-12)17-15(18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZJTECMEVYXOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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